molecular formula C11H14ClN3O4 B1347608 Diethyl (4-chloropyridine-2,6-diyl)dicarbamate CAS No. 63708-78-1

Diethyl (4-chloropyridine-2,6-diyl)dicarbamate

Cat. No. B1347608
CAS RN: 63708-78-1
M. Wt: 287.7 g/mol
InChI Key: CQTWOONWQPJJFR-UHFFFAOYSA-N
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Description

Diethyl (4-chloropyridine-2,6-diyl)dicarbamate is a chemical compound with the molecular formula C11H14ClN3O412. It has a molecular weight of 287.7012.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Diethyl (4-chloropyridine-2,6-diyl)dicarbamate in the available resources.



Molecular Structure Analysis

The molecular structure of Diethyl (4-chloropyridine-2,6-diyl)dicarbamate consists of a pyridine ring substituted with a chlorine atom and two carbamate groups12. The exact 3D structure is not provided in the available resources.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving Diethyl (4-chloropyridine-2,6-diyl)dicarbamate in the available resources.



Physical And Chemical Properties Analysis

Diethyl (4-chloropyridine-2,6-diyl)dicarbamate has a molecular weight of 287.7012. The boiling point and other physical and chemical properties are not provided in the available resources.


Scientific Research Applications

Anti-corrosion

Antimicrobial

  • The compound was tested for its antimicrobial properties against a spectrum of bacterial and fungal pathogens .
  • The disc diffusion method was used, with Gentamicin as a reference standard .
  • The compound outperformed Gentamicin in antimicrobial screenings, showing superior efficacy against all tested pathogens .

Antioxidant

  • The compound’s antioxidant potential was quantified using the DPPH free radical scavenging assay .
  • Ascorbic acid was used as a benchmark .
  • The IC50 value was found to be 113.964±0.076 µg/ml .

Safety And Hazards

The safety and hazards associated with Diethyl (4-chloropyridine-2,6-diyl)dicarbamate are not specified in the available resources1.


Future Directions

The future directions for the research and application of Diethyl (4-chloropyridine-2,6-diyl)dicarbamate are not specified in the available resources.


Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

ethyl N-[4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O4/c1-3-18-10(16)14-8-5-7(12)6-9(13-8)15-11(17)19-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTWOONWQPJJFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC(=CC(=N1)NC(=O)OCC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10980041
Record name Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10980041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl (4-chloropyridine-2,6-diyl)dicarbamate

CAS RN

63708-78-1
Record name NSC167904
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167904
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 63708-78-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10980041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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